Cyclosporin G
CAS No.: 74436-00-3
Cat. No.: VC21338451
Molecular Formula: C63H113N11O12
Molecular Weight: 1216.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74436-00-3 |
---|---|
Molecular Formula | C63H113N11O12 |
Molecular Weight | 1216.6 g/mol |
IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Standard InChI | InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 |
Standard InChI Key | ZMKGDQSIRSGUDJ-VSROPUKISA-N |
Isomeric SMILES | CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES | CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES | CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Chemical Identity and Properties
Molecular Characteristics
Cyclosporin G is a cyclic undecapeptide with the molecular formula C63H113N11O12 and a molecular weight of 1216.6 g/mol . Like other members of the cyclosporin family, it is characterized by its cyclic peptide structure containing 11 amino acid residues. The compound is also known by several synonyms including Geclosporin, OG-37-325, and SDZ-37-325, with the Chemical Abstracts Service (CAS) registry number 74436-00-3 .
Chemical Structure and Composition
Cyclosporin G differs from the more commonly studied Cyclosporin A in residue 2, where CsG contains L-norvaline in place of L-α-aminobutyric acid found in CsA . The complete amino acid sequence can be represented as: cyclo[L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-N-methyl-(4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl-L-norvalyl-sarcosyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl] .
Table 1: Chemical Properties of Cyclosporin G
Property | Value |
---|---|
Molecular Formula | C63H113N11O12 |
Molecular Weight | 1216.6 g/mol |
CAS Number | 74436-00-3 |
IUPAC Name | cyclo[L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-N-methyl-(4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl-L-norvalyl-sarcosyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl] |
Key Distinguishing Feature | Contains L-norvaline at position 7 (vs. L-α-aminobutyric acid in CsA) |
Biological Sources and Development
Natural Origins
Cyclosporin G has been reported to occur naturally in the fungal species Trichoderma polysporum and Tolypocladium inflatum, the same organisms from which other cyclosporins were originally isolated . These soil fungi produce cyclosporins as secondary metabolites, likely serving protective functions in their natural environment. The discovery of cyclosporins revolutionized transplant medicine due to their powerful immunosuppressive properties.
Development History
Cyclosporin G was developed as a potential alternative to Cyclosporin A, seeking to maintain therapeutic efficacy while potentially reducing side effects. It was investigated by Sandoz (now Novartis) under the compound designation OG 37-325 . The development of CsG represents part of the ongoing effort to optimize cyclosporin-based therapeutics through structural modifications that enhance desired pharmacological properties while minimizing adverse effects.
Structural Characteristics
Unique Conformational Properties
One of the most remarkable aspects of Cyclosporin G is its unique three-dimensional structure. Despite having only minimal chemical differences from Cyclosporin A, CsG possesses a completely novel "cloverleaf motif" with no hydrogen-bonded secondary structure features . This stands in stark contrast to CsA's open β-sheet conformation. Ultra-high resolution structural studies have revealed that these seemingly minor differences in amino acid composition can invoke major, unpredictable differences in three-dimensional structure.
Comparison with Other Cyclosporins
The structural divergence between CsG and other cyclosporins demonstrates the sensitive nature of peptide folding to even small changes in primary sequence. While CsA adopts an open β-sheet conformation, and CsH exhibits a highly convoluted structure, CsG's cloverleaf motif represents a third distinct folding pattern within the cyclosporin family . Additionally, unlike CsA, the structures of both CsG and CsH are heavily solvated, which may contribute to differences in their pharmacokinetic and pharmacodynamic properties.
Table 2: Structural Comparison of Selected Cyclosporins
Cyclosporin | Key Structural Features | Distinguishing Characteristics |
---|---|---|
Cyclosporin G | Cloverleaf motif | No H-bonded secondary structure features; heavily solvated |
Cyclosporin A | Open β-sheet conformation | Less solvated than CsG |
Cyclosporin H | Highly convoluted conformation | Major structural transformation from CsA; heavily solvated |
Metabolism and Pharmacokinetics
Metabolic Pathways
Research on the metabolism of Cyclosporin G in mouse, rat, and dog models has revealed that its major metabolic pathways are similar to those previously reported for Cyclosporin A . These pathways primarily include oxidative modifications at amino acids 1, 4, and 9, along with concomitant cyclization of amino acid 1 in two of these metabolites. Seven major metabolites have been identified and designated as GM19, GM1c9, GM4N9, GM1, GM9, GM1c, and GM4N .
Species Comparison and Elimination
An important finding in metabolic studies is that the major circulating metabolite in blood across all species studied (mouse, rat, dog, and humans) is GM9, which is the 9-hydroxylated form of CsG . The elimination of Cyclosporin G occurs predominantly via the fecal route, with renal excretion representing only a minor elimination pathway. Interestingly, the metabolites observed in animal studies were identical to those identified in humans, suggesting good translatability of preclinical findings to human applications .
Table 3: Major Metabolites of Cyclosporin G
Metabolite Designation | Description | Relative Importance |
---|---|---|
GM9 | 9-hydroxylated CsG | Major circulating metabolite in all species |
GM1 | 1-hydroxylated CsG | Secondary metabolite |
GM4N | N-demethylated at position 4 | Secondary metabolite |
GM1c | Cyclized form at position 1 | Secondary metabolite |
GM19 | Hydroxylated at positions 1 and 9 | Complex metabolite |
GM1c9 | Cyclized at position 1 and hydroxylated at position 9 | Complex metabolite |
GM4N9 | N-demethylated at position 4 and hydroxylated at position 9 | Complex metabolite |
Membrane Permeability and Pharmaceutical Considerations
Pharmaceutical Formulation Challenges
The unique structural characteristics of Cyclosporin G present both challenges and opportunities for pharmaceutical formulation. Like other cyclosporins, CsG is highly lipophilic and has poor water solubility, requiring specialized formulation approaches to enhance bioavailability. The specific conformation of CsG may influence its solubility profile and interaction with delivery vehicles, potentially necessitating tailored formulation strategies.
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